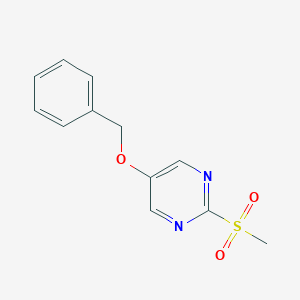
3-Hydroxypropanimidamide
Vue d'ensemble
Description
3-Hydroxypropanimidamide is a chemical compound with the empirical formula C3H9ClN2O . It is a solid substance and is often provided in the form of hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Hydroxypropanimidamide can be represented by the SMILES stringN=C(N)CCO . The InChI representation is 1S/C3H8N2O.ClH/c4-3(5)1-2-6;/h6H,1-2H2,(H3,4,5);1H . The molecular weight of the compound is 124.57 . Physical And Chemical Properties Analysis
3-Hydroxypropanimidamide is a solid substance . Its molecular weight is 124.57 . The compound has a SMILES string representation ofN=C(N)CCO and an InChI representation of 1S/C3H8N2O.ClH/c4-3(5)1-2-6;/h6H,1-2H2,(H3,4,5);1H .
Applications De Recherche Scientifique
Biotechnological Production of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is a significant platform chemical with diverse applications in industrial production, including being a precursor for chemicals such as acrylic acid and its derivatives, as well as in bioplastic production. Microbes like Escherichia coli and Saccharomyces cerevisiae have been engineered to produce 3-HP. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods for 3-HP, although these have not yet reached levels suitable for industrial exploitation (Jers et al., 2019).
Advances in Biological Production
Biological production of 3-HP from sources like glucose or glycerol is being actively researched. The challenges in microbial 3-HP production and potential solutions are being explored to improve efficiency and feasibility for commercial applications (Kumar et al., 2013).
Biosynthetic Pathways for 3-HP Production
The synthesis of 3-HP via biotechnological routes is gaining attention due to its applications in novel polymer materials. Various biosynthetic pathways for 3-HP production have been explored, focusing on mass and redox balances, thermodynamic favorability, and the assembly of efficient pathways (Jiang et al., 2009).
Gene Expression Systems Inducible by 3-HP
Inducible gene expression systems that respond to 3-HP have been discovered in microorganisms like Pseudomonas denitrificans. These systems, regulated by transcriptional regulator proteins like LysR, are useful for controlling gene expression in response to 3-HP, aiding in the optimization of pathways for its production and excretion (Zhou et al., 2015).
Conversion of Glycerol to 3-HP in Bacillus subtilis
Efforts to convert glycerol into 3-HP using genetically engineered Bacillus subtilis have shown promising results. This approach could offer a robust basis for commercial production of 3-HP, considering the high titer achieved in batch cultivation and the robustness of B. subtilis in high-density fermentation conditions (Kalantari et al., 2017).
Safety And Hazards
The safety information available indicates that 3-Hydroxypropanimidamide may have some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDXDMXJMLPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402809 | |
| Record name | 3-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanimidamide | |
CAS RN |
128648-99-7 | |
| Record name | 3-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




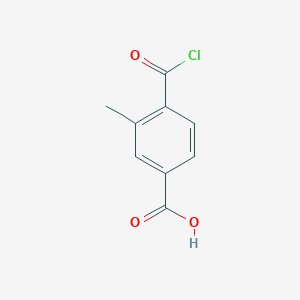

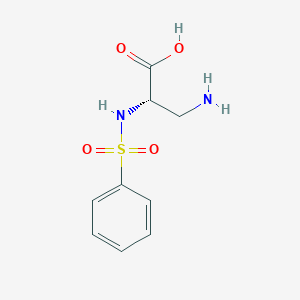

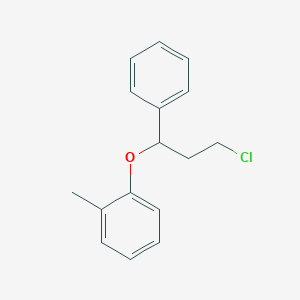
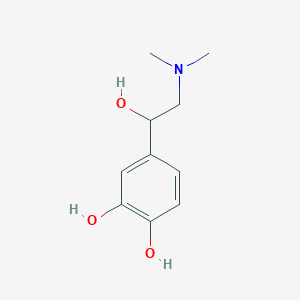
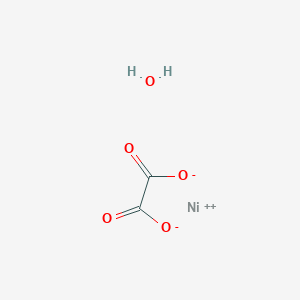
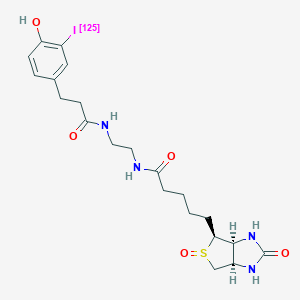
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)

![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
